4-Acetyl-6-fluoropyridine-2-carbaldehyde
Description
4-Acetyl-6-fluoropyridine-2-carbaldehyde is a fluorinated pyridine derivative characterized by a formyl group at position 2, an acetyl group at position 4, and a fluorine substituent at position 4. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules targeting kinases and other enzymes. Its structural features—including electron-withdrawing fluorine and carbonyl groups—enhance its reactivity in nucleophilic substitutions and cross-coupling reactions, making it valuable for drug discovery .
Properties
Molecular Formula |
C8H6FNO2 |
|---|---|
Molecular Weight |
167.14 g/mol |
IUPAC Name |
4-acetyl-6-fluoropyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H6FNO2/c1-5(12)6-2-7(4-11)10-8(9)3-6/h2-4H,1H3 |
InChI Key |
PHYBXDQKCNQOJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of fluorinated pyridines typically involves large-scale fluorination reactions using efficient fluorinating agents and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-6-fluoropyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 4-acetyl-6-fluoropyridine-2-carboxylic acid.
Reduction: Formation of 4-acetyl-6-fluoropyridine-2-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Acetyl-6-fluoropyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-Acetyl-6-fluoropyridine-2-carbaldehyde involves its interaction with various molecular targets and pathways. The presence of the fluorine atom enhances its ability to form strong hydrogen bonds and interact with biological targets. The acetyl and aldehyde groups also contribute to its reactivity and ability to undergo various chemical transformations .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, the LC/MS method described in the supplementary material () highlights analytical techniques applicable to fluoropyridine derivatives. Below is a generalized comparison framework based on typical fluoropyridine analogs and their properties:
Table 1: Structural and Functional Comparison of Fluorinated Pyridine Derivatives
Key Findings:
Electrophilic Reactivity: The formyl group in this compound exhibits higher electrophilicity compared to non-acetylated analogs due to conjugation with the acetyl group, facilitating nucleophilic additions (e.g., hydrazine reactions) .
Fluorine Substituent Impact : The 6-fluorine atom enhances metabolic stability and lipophilicity, a trait shared with other 6-fluoropyridines used in CNS-targeting drugs.
Chromatographic Behavior : Fluorinated pyridines often require UPLC conditions (e.g., Waters BEH C18 columns) for optimal separation due to their polar yet hydrophobic nature .
Limitations of Available Data
The evidence provided lacks direct studies on this compound. Comparative data must be inferred from broader fluoropyridine chemistry. Additional authoritative sources (e.g., PubChem, Reaxys) are required to confirm reactivity, solubility, and biological activity.
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